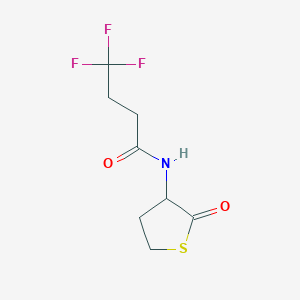![molecular formula C21H21N3O3 B2726911 5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 853366-89-9](/img/structure/B2726911.png)
5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry due to its versatility .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule . The presence of the oxadiazole ring and the benzoyl group further adds to the complexity of the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, for instance, can undergo various reactions including substitutions and ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
The synthesis and structure of bis(1,3,4-oxadiazole) systems have been explored for use in OLEDs. Specifically, devices have been fabricated using these materials as electron-injection/hole-blocking layers, demonstrating improved efficiency in bilayer LED configurations. Such compounds are considered for enhancing the performance of OLEDs through better electron transport and hole-blocking capabilities (Wang et al., 2001).
Antimicrobial and Antioxidant Activities
Oxadiazole derivatives have been analyzed for their antimicrobial and antioxidant properties. Studies on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which contain oxadiazole fragments among others, revealed moderate activity against certain microorganisms and potential as antioxidants (Anusevičius et al., 2015).
Antimicrobial Properties
Novel syntheses have led to the creation of 1,2,4-triazoles and oxadiazole derivatives with significant antimicrobial activities. These compounds have been tested against various pathogens, showing good or moderate activity and highlighting their potential as antimicrobial agents (Bayrak et al., 2009).
Anti-inflammatory and Analgesic Activities
Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including those with oxadiazole structures, has demonstrated promising anti-inflammatory and analgesic activities. These compounds show potential for development into new therapeutic agents (Muchowski et al., 1985).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-8-10-15(11-9-14)19-22-20(27-23-19)18-7-4-12-24(18)21(25)16-5-3-6-17(13-16)26-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMPPEXLUPJBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)
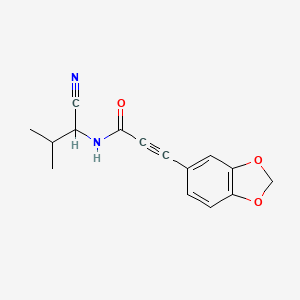
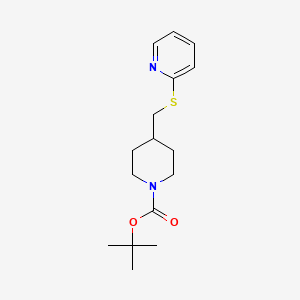
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2726833.png)
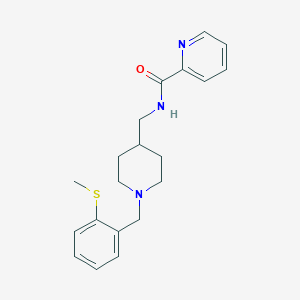
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)
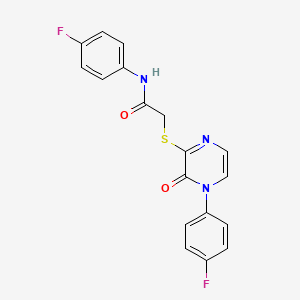
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)

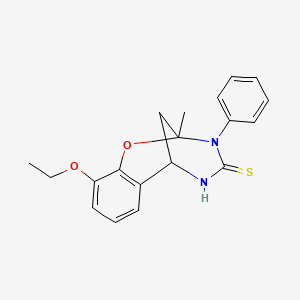

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2726847.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2726850.png)
